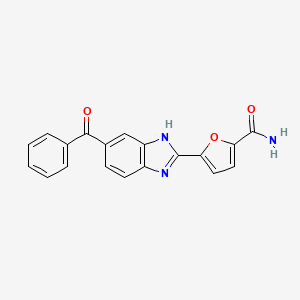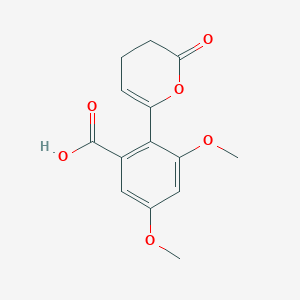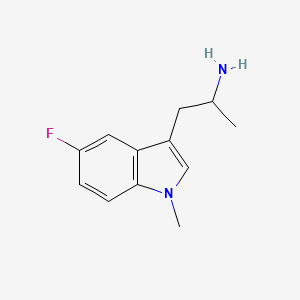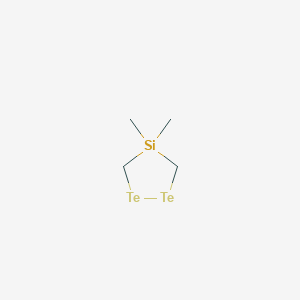![molecular formula C10H18N2 B15171517 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl-](/img/structure/B15171517.png)
2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diazaspiro[35]nonane, 2-cyclopropyl- is a chemical compound that belongs to the class of diazaspiro compounds It is characterized by a spirocyclic structure with two nitrogen atoms at the 2 and 7 positions and a cyclopropyl group attached to the spiro center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl- typically involves the reaction of cyclopropylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor containing the necessary functional groups to form the spirocyclic structure. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Applications De Recherche Scientifique
2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl- involves its interaction with specific molecular targets. For example, it may act as an inhibitor of protein-protein interactions by binding to the active site of a target protein, thereby preventing its interaction with other proteins. This can lead to the modulation of various cellular pathways and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diazaspiro[4.4]nonane: Another spirocyclic compound with a similar structure but different ring size.
2,7-Diazaspiro[3.5]octane: A compound with a similar spirocyclic structure but without the cyclopropyl group.
Uniqueness
2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl- is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the design of new compounds with specific biological activities .
Propriétés
Formule moléculaire |
C10H18N2 |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
2-cyclopropyl-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C10H18N2/c1-2-9(1)12-7-10(8-12)3-5-11-6-4-10/h9,11H,1-8H2 |
Clé InChI |
WCQPYUNTVLULOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CC3(C2)CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


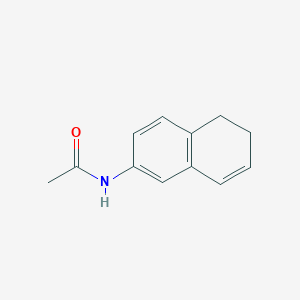
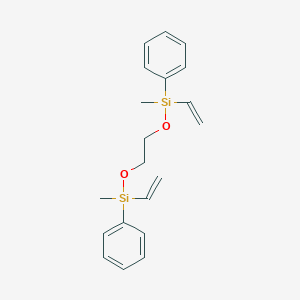

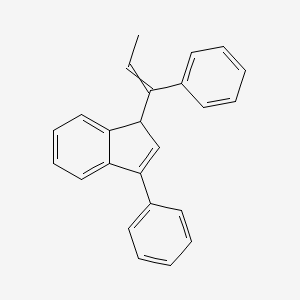
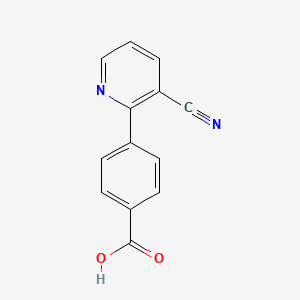
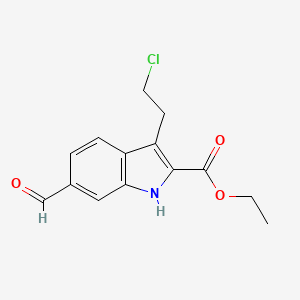
![N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine](/img/structure/B15171455.png)
![3-[4-(Methaneselenonyl)phenyl]propanoic acid](/img/structure/B15171459.png)

